N-(3-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-nitrophenyl)-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O4S/c26-16-10-15(12-5-2-1-3-6-12)24-18(21-16)22-23-19(24)30-11-17(27)20-13-7-4-8-14(9-13)25(28)29/h1-10H,11H2,(H,20,27)(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJKIPCSGZMEMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=NN=C(N23)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the triazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.
Introduction of the thioacetamide group: This is achieved by reacting the triazolopyrimidine intermediate with a thioacetamide reagent.
Attachment of the nitrophenyl group: The final step involves the nitration of the phenyl ring and subsequent coupling with the triazolopyrimidine-thioacetamide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and thioacetamide sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(3-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key differences between the target compound and its analogues from the evidence:
Key Observations:
Acetamidophenyl derivatives (e.g., in and ) likely exhibit improved solubility due to hydrogen-bonding capacity from the amide group.
The 5-propyl group in offers flexibility and moderate hydrophobicity, while compounds lacking a 5-substituent () have reduced steric hindrance.
Molecular Weight Trends: The target compound has the highest molecular weight (456.45 g/mol) due to its dual aromatic substituents.
Hypothetical Pharmacological Implications
While the evidence lacks explicit bioactivity data, structural trends suggest:
- Target Compound : The nitro group and 5-phenyl substituent may enhance binding to nitroreductase enzymes or tyrosine kinases, though cytotoxicity risks exist.
- BG72578 : The chloro group could confer antimicrobial properties, as seen in chlorinated pharmacophores.
- Acetamidophenyl Analogues : Improved solubility may favor pharmacokinetics, but reduced aromaticity might lower target affinity.
Biological Activity
N-(3-nitrophenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Nitrophenyl Group : Known for its ability to participate in electron transfer reactions.
- Triazolo-Pyrimidine Core : This heterocyclic structure is associated with various biological activities.
- Thioether Linkage : Enhances the compound's reactivity and potential interactions with biological targets.
The molecular formula of this compound is CHNOS, with a molecular weight of 422.42 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the triazolo-pyrimidine core through cyclization reactions.
- Introduction of the nitrophenyl group via electrophilic substitution.
- Formation of the thioether linkage using thiol reagents.
These synthetic pathways highlight the complexity involved in producing this compound .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . Similar compounds have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as:
- Enzyme Inhibition : Compounds in this class can inhibit enzymes critical for cancer cell proliferation.
- Interaction with Nucleic Acids : The triazolo-pyrimidine core may bind to DNA or RNA, disrupting essential cellular processes .
Other Biological Activities
In addition to anticancer effects, this compound may possess:
- Antioxidant Properties : Capable of scavenging free radicals and reducing oxidative stress .
- Antimicrobial Activity : Potential effectiveness against bacterial and fungal pathogens has been noted in related compounds .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
Q & A
Q. How can computational tools enhance the design of derivatives with improved target selectivity?
- Workflow :
- Use Schrödinger’s Glide for virtual screening of derivatives against target vs. off-target proteins .
- Apply QSAR models to predict ADMET properties (e.g., LogP, CYP450 inhibition) .
- Validate predictions with SPR (surface plasmon resonance) for binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
